molecular formula C22H23N3O5 B11003416 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11003416
M. Wt: 409.4 g/mol
InChI Key: MZWGBGDFTNYGOQ-UHFFFAOYSA-N
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Description

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines chromen and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide involves multiple steps. The initial step typically includes the preparation of the chromen derivative, followed by the introduction of the benzimidazole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzimidazole moieties.

    Reduction: Reduction reactions can occur, especially targeting the carbonyl groups within the chromen structure.

    Substitution: Various substitution reactions can be performed, particularly on the benzimidazole ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with various enzymes and receptors, while the benzimidazole part may bind to nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
  • 2,5-dimethyl-4-hydroxy-3(2H)-furanone

Uniqueness

Compared to similar compounds, 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide stands out due to its combined chromen and benzimidazole structure. This unique combination enhances its potential for diverse applications and interactions with biological targets.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C22H23N3O5/c1-22(2)10-17(27)21-16(26)8-13(9-18(21)30-22)29-12-20(28)23-11-19-24-14-6-4-5-7-15(14)25(19)3/h4-9,26H,10-12H2,1-3H3,(H,23,28)

InChI Key

MZWGBGDFTNYGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3=NC4=CC=CC=C4N3C)O)C

Origin of Product

United States

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